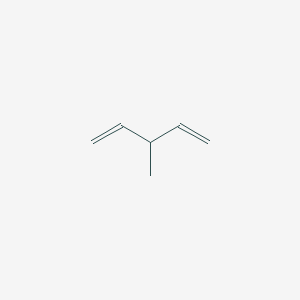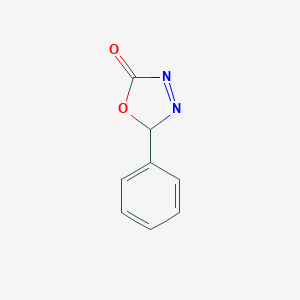
5-Phenyl-1,3,4-oxadiazol-2-ol
Vue d'ensemble
Description
“5-Phenyl-1,3,4-oxadiazol-2-ol” is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “5-Phenyl-1,3,4-oxadiazol-2-ol”, can be achieved through various methods . One common method involves the cyclodehydration of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives . Another method involves the condensation of hydrazide derivatives with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .
Molecular Structure Analysis
The molecular structure of “5-Phenyl-1,3,4-oxadiazol-2-ol” consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving “5-Phenyl-1,3,4-oxadiazol-2-ol” are diverse. For instance, it can undergo dehydrative cyclization when reacted with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .
Physical And Chemical Properties Analysis
“5-Phenyl-1,3,4-oxadiazol-2-ol” is a solid compound . Its empirical formula is C8H6N2O2 .
Applications De Recherche Scientifique
Medicine and Agriculture
- Application : 1,3,4-Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazol-2-ol, play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants .
- Methods : The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- Results : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
Inhibition of Notum Carboxylesterase Activity
- Application : 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity .
- Methods : A crystallographic x-ray fragment screen was performed, which identified fragment hit 1,2,3- triazole 7 as an attractive starting point for a structure-based drug design hit-to-lead program .
- Results : Optimization of 7 identified oxadiazol-2-one 23dd as a preferred example with properties consistent with drug-like chemical space . Screening 23dd in a cell-based TCF/LEF reporter gene assay restored activation of Wnt signaling in the presence of Notum .
Inhibition of Acetyl- and Butyrylcholinesterase
- Application : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of Acetyl- (AChE) and Butyrylcholinesterase (BChE) .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of N-, S-Derivatives
- Application : N- and S-alkyl derivatives were synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .
- Methods : The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .
- Results : Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring was estimated .
Anticancer Agent
- Application : A unique series of oxadiazoles, including 5-Phenyl-1,3,4-oxadiazol-2-ol, were synthesized and evaluated as promising anticancer agents .
- Methods : The oxadiazole compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by FT-IR, LCMS, and NMR spectral techniques .
- Results : The synthesized compounds were screened for anticancer activity. The IC50 values of the most active compound, 7h, observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Antimicrobial and Antioxidant Potential
- Application : 4-Substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their anticancer, antimicrobial, and antioxidant potential .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
Antiviral Agent
- Application : Compounds containing 1,3,4-oxadiazole moiety, including 5-Phenyl-1,3,4-oxadiazol-2-ol, have been found to exhibit antiviral properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Anti-inflammatory Agent
Safety And Hazards
Orientations Futures
The future directions for “5-Phenyl-1,3,4-oxadiazol-2-ol” could involve further exploration of its potential biological activities, given the diverse properties exhibited by many oxadiazole derivatives . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
Propriétés
IUPAC Name |
5-phenyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQGIYJJLWZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923135 | |
| Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazol-2-ol | |
CAS RN |
1199-02-6 | |
| Record name | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1199-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-1,3,4-OXADIAZOL-2-IN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



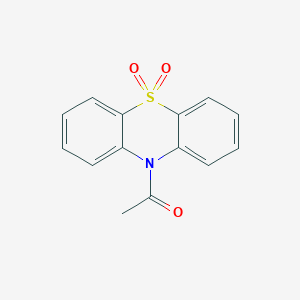
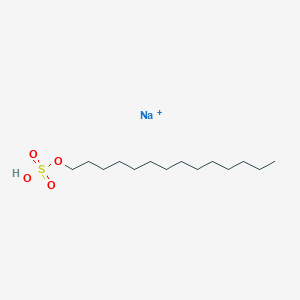
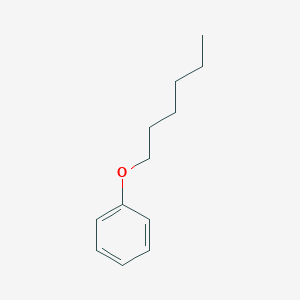
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)

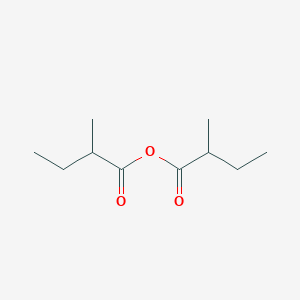
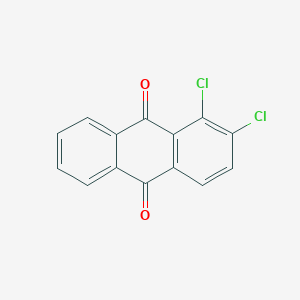
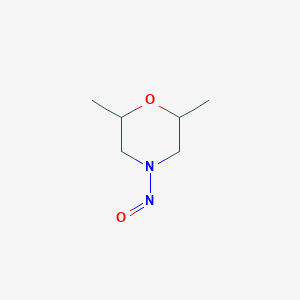
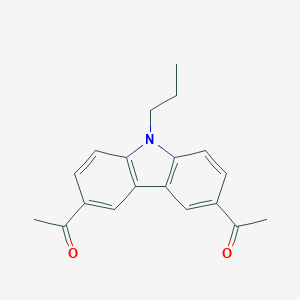
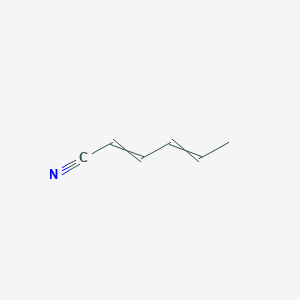
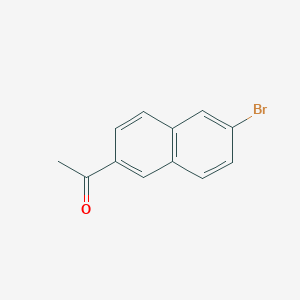
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)

